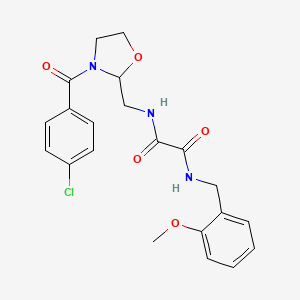![molecular formula C20H18N2O4S B2381569 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea CAS No. 2310142-92-6](/img/structure/B2381569.png)
1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BPTU and is synthesized using a specific method. BPTU has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of BPTU involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that plays a crucial role in the inflammatory response, and its inhibition by BPTU results in the reduction of inflammation. BPTU also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in cell death.
Biochemical and Physiological Effects:
BPTU has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting COX-2 activity. BPTU has also been found to induce apoptosis in cancer cells by activating caspases. In addition, BPTU has been found to lower blood glucose levels in diabetic rats by increasing insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
BPTU has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. BPTU is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of BPTU is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on BPTU. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to understand the mechanism of action of BPTU in lowering blood glucose levels and its potential use in the treatment of diabetes.
Méthodes De Synthèse
BPTU is synthesized using a specific method that involves the reaction of 3-(2-hydroxyethyl)phenol and 1,3-benzodioxole-5-carboxylic acid to form 1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethyl)urea. This intermediate is then reacted with 4-thiophen-3-ylphenylacetic acid to form BPTU. The synthesis of BPTU is a multi-step process that requires specific conditions and reagents.
Applications De Recherche Scientifique
BPTU has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. BPTU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BPTU has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, BPTU has been found to lower blood glucose levels in diabetic rats by increasing insulin sensitivity.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-17(14-3-1-13(2-4-14)15-7-8-27-11-15)10-21-20(24)22-16-5-6-18-19(9-16)26-12-25-18/h1-9,11,17,23H,10,12H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYYZZFXALTVHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

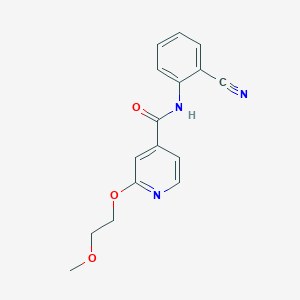
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)
![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)

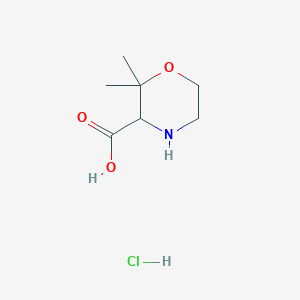

![2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2381499.png)
![N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2381500.png)
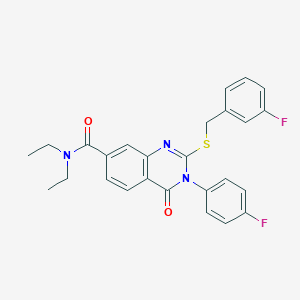
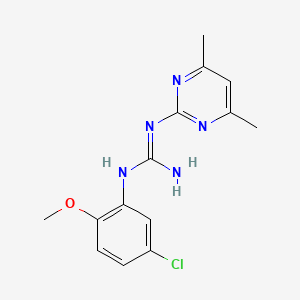
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2381507.png)
